molecular formula C11H14ClNO B3007070 2-chloro-N-(2-ethylphenyl)propanamide CAS No. 1016802-55-3

2-chloro-N-(2-ethylphenyl)propanamide

Cat. No.: B3007070
CAS No.: 1016802-55-3
M. Wt: 211.69
InChI Key: LEROANWUUHYKKV-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Chloroacetamides and Propanamide Derivatives

2-chloro-N-(2-ethylphenyl)propanamide belongs to the larger classes of chloroacetamides and N-phenylpropanamides. Chloroacetamide derivatives are a significant group of compounds in modern chemistry, recognized for their reactivity and wide range of applications. nbinno.com The presence of a chlorine atom on the alpha-carbon to the carbonyl group makes them valuable intermediates in various nucleophilic substitution reactions. nbinno.com This reactivity is a key feature that underpins their use as building blocks in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. nbinno.com

Historically, chloroacetamides have been extensively studied and utilized as herbicides. researchgate.net Their development in this area has been a subject of ongoing research, with efforts to create new derivatives with improved efficacy and specific biological activity. researchgate.net Beyond their agricultural applications, chloroacetamide derivatives have also demonstrated a spectrum of biological activities, including antifungal, antibacterial, and antileishmania properties. nih.govscielo.org.za The antimicrobial efficacy of some chloroacetamides has been recognized to the extent that they are used as preservatives in cosmetic and hygiene products. nih.gov

Propanamide derivatives, particularly N-phenylpropanamides, represent another crucial area of chemical research. These compounds are core structures in many biologically active molecules. The specific substitutions on both the phenyl ring and the propanamide backbone can dramatically influence the compound's pharmacological properties.

Historical Overview of Research on Related N-Phenylpropanamides

Research into N-phenylpropanamides has a rich history, particularly in the field of medicinal chemistry. A significant breakthrough in this area was the synthesis of fentanyl in 1960, which laid the groundwork for a deeper understanding of the structure-activity relationships of potent analgesics. nih.gov This discovery spurred further research into N-phenylpropanamide derivatives, leading to the development of a novel series of extremely potent analgesics. nih.gov

Studies in the 1970s on N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides revealed compounds with exceptionally high safety margins and analgesic potency, some being thousands of times more potent than morphine. nih.gov This line of research highlighted the critical role of the N-phenylpropanamide scaffold in designing powerful opioid receptor agonists. The exploration of this chemical space has continued, with the synthesis and pharmacological evaluation of numerous diastereoisomers and analogs to refine their therapeutic properties and minimize side effects. acs.org

Significance of this compound as a Model Compound for Chemical and Biological Inquiry

While extensive, dedicated academic studies solely focused on this compound as a primary subject are limited, its structure suggests its potential role as a significant intermediate and model compound in several areas of chemical and biological research. As a chloroacetamide, it can serve as a precursor in the synthesis of various derivatives. The chloro-group is a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. ijpsr.info

The synthesis of related chloroacetamide derivatives often involves the reaction of a substituted aniline (B41778) with a chloroacetyl chloride or a related reagent. ijpsr.info For instance, the synthesis of 2-chloro-N,N-dimethylpropanamide is achieved through the reaction of 2-chloropropionyl chloride with dimethylamine. ontosight.ai This suggests a probable synthetic route for this compound from 2-ethylaniline (B167055) and 2-chloropropionyl chloride.

In the context of herbicidal research, given that many chloroacetamides exhibit herbicidal properties, this compound could be investigated for similar activity. researchgate.netnih.gov The specific N-(2-ethylphenyl) substitution could modulate its biological efficacy and selectivity.

Furthermore, as an N-phenylpropanamide derivative, it serves as a structural analog to compounds with known biological activities. While there is no direct evidence in the searched literature of its use as a model compound for analgesic research, its core structure is reminiscent of those found in potent analgesics. nih.gov Therefore, it could potentially be used in comparative studies to understand the structural requirements for specific biological activities. Its primary role in contemporary research appears to be that of a chemical intermediate, a building block for the synthesis of more complex and potentially bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-ethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-9-6-4-5-7-10(9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEROANWUUHYKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 2 Ethylphenyl Propanamide

Established Synthetic Routes for 2-chloro-N-(2-ethylphenyl)propanamide and Analogs

The formation of the amide bond in this compound is the key step in its synthesis. Several classical and modern synthetic methods are applicable for this transformation, each with its own advantages regarding reaction conditions, scalability, and yield.

A primary and widely used method for the synthesis of N-aryl-2-chloro-propanamides is the acylation of an aniline (B41778) derivative with a 2-chloropropanoyl chloride. This reaction is a nucleophilic acyl substitution where the amine group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride.

A representative synthesis for an analog, 2-chloro-N-(p-tolyl)propanamide, involves the dropwise addition of a solution of α-chloropropionyl chloride in a suitable solvent like toluene (B28343) to a vigorously stirred biphasic suspension of p-toluidine (B81030) in toluene and an aqueous sodium hydroxide (B78521) solution at low temperatures (e.g., 273 K). nih.gov The base is crucial for neutralizing the hydrochloric acid byproduct, driving the reaction to completion. After the addition, the mixture is typically warmed to room temperature and stirred to ensure the reaction is complete. nih.gov The organic phase is then separated and purified.

Reaction Scheme:

This method is generally efficient and high-yielding for a wide range of substituted anilines and acyl chlorides.

Carbodiimide-mediated coupling represents an alternative route for amide bond formation, starting from a carboxylic acid and an amine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. thermofisher.com This method avoids the need to prepare the often-reactive acyl chloride.

The reaction mechanism involves the activation of the carboxylic acid (2-chloropropanoic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (2-ethylaniline) to form the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea). thermofisher.com

General Reaction Scheme:

Activation: R-COOH + Carbodiimide -> R-CO-O-C(=NR')NHR' (O-acylisourea intermediate)

Coupling: R-CO-O-C(=NR')NHR' + R''-NH2 -> R-CONHR'' + R'NHCONHR' (urea byproduct)

While this method is very effective, particularly for sensitive substrates, a key consideration is the removal of the urea byproduct, which can sometimes be challenging.

Optimizing reaction parameters is critical for maximizing yield and purity while ensuring process safety and efficiency. For the synthesis of related chloroacetamides, key parameters that are often optimized include:

Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products. Toluene and dichloromethane (B109758) are commonly used. nih.govprepchem.com

Temperature: Low initial temperatures are often employed to control the exothermic nature of the acylation reaction, followed by warming to room temperature to ensure completion. nih.gov

Base: The type and amount of base used to scavenge the HCl byproduct can affect the reaction outcome. Inorganic bases like NaOH or organic bases like triethylamine (B128534) are common choices. nih.govbibliotekanauki.pl

Agitation Rate: In biphasic systems, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, thereby increasing the reaction rate. nih.gov

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chemical intermediates and APIs, offering enhanced safety, better heat and mass transfer, and improved scalability compared to traditional batch processes. rsc.orgthieme-connect.denih.gov

The synthesis of chloro-amides is well-suited to flow chemistry. For instance, the production of 3-chloropropionyl chloride and its subsequent amidation have been successfully demonstrated in a continuous flow setup. nih.gov This approach allows for the safe handling of reactive intermediates like acyl chlorides and enables rapid reaction times, often on the order of minutes. nih.gov

A continuous process for an analog, 2-chloro-N-(4-methylphenyl)propanamide, would typically involve pumping streams of 2-ethylaniline (B167055) and 2-chloropropanoyl chloride into a T-mixer, followed by reaction in a heated or cooled coil reactor. The output stream could then be directed to a continuous purification step, such as crystallization, creating a seamless manufacturing process. nih.gov The development of such integrated systems is a key area of research for producing API intermediates efficiently and safely. nih.gov

ParameterBatch ProcessingContinuous Flow Processing
Safety Handling of large quantities of reactive intermediates can be hazardous.Small reactor volumes minimize the amount of hazardous material at any given time. rsc.org
Heat Transfer Often inefficient, leading to potential thermal runaways.High surface-area-to-volume ratio allows for excellent temperature control. thieme-connect.de
Scalability Scaling up can be complex and non-linear.Scalability is achieved by running the process for longer durations ("scaling out").
Reaction Time Can be several hours. nih.govOften reduced to minutes. nih.gov

This compound possesses a stereocenter at the α-carbon of the propanamide moiety. The synthesis of specific enantiomers (R or S) is crucial if the compound is to be used as a chiral building block.

Stereoselective synthesis can be achieved by using enantiomerically pure starting materials. For example, reacting (S)-2-chloropropionyl chloride with 2-ethylaniline would yield the (S)-enantiomer of the final product. The synthesis of (S)-2-chloropropionyl chloride itself can be accomplished from L-alanine.

Studies on related compounds have demonstrated that the reaction of racemic 2-chloropropionyl chloride with a chiral auxiliary, such as ethyl L-lactate, can proceed with high diastereoselectivity. bibliotekanauki.pl The choice of solvent and base can influence the degree of selectivity. For instance, using dichloromethane as a solvent with a bulky base like pyridine (B92270) was found to maintain high selectivity in the synthesis of ethyl (1S,2S)-2-(2-chloropropanoyloxy)propanoate. bibliotekanauki.pl This principle could be applied to develop stereoselective routes to the enantiomers of this compound.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is primarily dictated by the presence of the electrophilic α-chloro group. This group is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions.

This reactivity is exploited in the synthesis of more complex molecules. For example, the analog 2-chloro-N-(p-tolyl)propanamide serves as a key intermediate in the synthesis of α-thio-β-chloroacrylamides. nih.gov These compounds are valuable substrates for a range of further transformations, including:

Nucleophilic substitutions nih.gov

Diels-Alder cycloadditions nih.gov

1,3-dipolar cycloadditions nih.gov

The N-H proton of the amide can also be deprotonated under strongly basic conditions, and the carbonyl group can undergo reactions, although the α-chloro group is generally the most reactive site for derivatization.

Nucleophilic Substitution Reactions at the Chloro Group

The chlorine atom in this compound is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the displacement of the chloro group by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The general reactivity of N-aryl 2-chloroacetamides involves the easy replacement of the chlorine atom by oxygen, nitrogen, and sulfur nucleophiles. researchgate.net This reactivity can often be followed by intramolecular cyclization to form various heterocyclic systems. researchgate.net

While specific studies on this compound are not extensively documented, the reactivity of analogous N-aryl chloroacetamides provides a strong precedent for its expected behavior. These reactions are typically carried out in the presence of a base to neutralize the generated hydrochloric acid and in a suitable solvent.

Table 1: Examples of Nucleophilic Substitution Reactions on Analogous N-Aryl Chloroacetamides

NucleophileReagent ExampleProduct TypeReference Compound
OxygenPhenoxideAryloxy-N-aryl acetamideN-phenyl-2-phenoxyacetamide
NitrogenAmine (e.g., Piperidine)Amino-N-aryl acetamideN-phenyl-2-(piperidin-1-yl)acetamide
SulfurThiolateThioether-N-aryl acetamideN-phenyl-2-(phenylthio)acetamide

This table presents plausible reactions for this compound based on the known reactivity of similar N-aryl chloroacetamides.

The reaction conditions for these substitutions can vary depending on the nucleophilicity of the attacking species and the specific substrate. Generally, polar aprotic solvents are favored for S"N"2 reactions, which are common for this type of substrate. libretexts.org

Transformations of the Amide Moiety (e.g., reduction, hydrolysis)

The amide functional group in this compound can undergo several transformations, although these are generally less facile than the substitution at the α-chloro position.

Reduction: The reduction of amides is a common transformation that typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the amide moiety into an amine. However, studies on the reduction of similar N-substituted amides to β-amino alcohols have shown that N-substituted derivatives may be unreactive under certain conditions. nih.gov The successful reduction of this compound would likely depend on the specific reducing agent and reaction conditions employed.

Hydrolysis: Amide hydrolysis, which results in a carboxylic acid and an amine, can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. For this compound, hydrolysis would yield 2-chloropropanoic acid and 2-ethylaniline.

Conversion to Thioamides: The amide can also be converted to a thioamide by treatment with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide. This transformation replaces the carbonyl oxygen with a sulfur atom. The conversion of N-(p-tolyl)benzamide to its corresponding thioamide has been demonstrated, suggesting a similar reaction would be feasible for this compound. mdpi.com

Table 2: Potential Transformations of the Amide Moiety

TransformationReagentsProduct Functional Group
ReductionStrong reducing agents (e.g., LiAlH₄)Amine
HydrolysisAcid or base with heatCarboxylic acid and Amine
ThionationLawesson's reagent or P₄S₁₀Thioamide

Oxidation and Other Functional Group Modifications of the Aromatic Ring

The aromatic ring of this compound possesses an ethyl group, which is a potential site for chemical modification.

Oxidation of the Ethyl Group: The ethyl substituent on the phenyl ring is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions, can oxidize the ethyl group to a carboxylic acid group. Milder oxidizing agents could potentially lead to the formation of a secondary alcohol or a ketone at the benzylic position.

Electrophilic Aromatic Substitution: The aromatic ring itself can undergo electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing effects of the existing substituents (the ethyl group and the propanamide side chain) would influence the position of the incoming electrophile. Both the ethyl group and the amide group (specifically, the nitrogen atom through resonance) are generally ortho-, para-directing activators. However, the steric hindrance from the ethyl group and the propanamide chain would likely favor substitution at the para position relative to the ethyl group.

Table 3: Potential Modifications of the Aromatic Ring

Reaction TypeReagentsPotential Product Feature
Side-chain OxidationStrong oxidizing agents (e.g., KMnO₄)Carboxylic acid group
NitrationHNO₃, H₂SO₄Nitro group on the aromatic ring
HalogenationX₂ (e.g., Br₂), Lewis acidHalogen atom on the aromatic ring
SulfonationFuming H₂SO₄Sulfonic acid group on the aromatic ring

It is important to note that the specific conditions for these reactions would need to be carefully selected to avoid unwanted side reactions involving the other functional groups present in the molecule.

Biochemical Interactions and Proposed Mechanisms of Action of 2 Chloro N 2 Ethylphenyl Propanamide

Identification and Characterization of Molecular Targets

Specific molecular targets for 2-chloro-N-(2-ethylphenyl)propanamide are not extensively documented in peer-reviewed literature. However, by analogy with structurally similar chloroacetamide herbicides such as propisochlor, it is hypothesized that its primary targets within plant cells are enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs). herts.ac.uk These fatty acids are crucial for various cellular functions, and their disruption leads to a failure in seedling growth and development. ontosight.aiyoutube.com The primary mode of action for this class of herbicides is the inhibition of cell division and growth by disrupting these essential metabolic pathways. herts.ac.uk

Detailed enzyme inhibition profiles and specific kinetic data for this compound are not available in the public scientific literature. Such studies would typically involve measuring the compound's ability to inhibit the activity of target enzymes, such as the elongases involved in VLCFA synthesis. Key kinetic parameters, including the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), are essential for quantifying the potency and mechanism of enzyme inhibition. While these values are undetermined for this specific compound, the table below illustrates the type of data that would be generated from such research.

Table 1: Enzyme Inhibition Kinetic Parameters for this compound
Target EnzymeInhibition TypeIC₅₀ ValueKᵢ ValueReference
VLCFA Elongase (Hypothesized)Data not availableData not availableData not availableN/A
Other Potential TargetsData not availableData not availableData not availableN/A

The specific interactions between this compound and its putative protein targets have not been characterized. Understanding these interactions at an atomic level is crucial for elucidating the mechanism of action and for rational drug or herbicide design. nih.gov Research in this area would involve techniques like X-ray crystallography or computational modeling to map the binding site and identify the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.govnih.gov The strength of these interactions collectively determines the binding affinity of the compound for its target protein. researchgate.net Without experimental data, a detailed description of the binding mode for this compound remains speculative.

Elucidation of Cellular and Subcellular Effects in Research Models

Specific studies detailing the cellular and subcellular effects of this compound are not prominent in the available research. Generally, herbicides from the chloroacetamide class are absorbed by the shoots of germinating plants and inhibit growth. agropages.com The expected cellular effects in target plant species would include the cessation of cell division, aberrant cell morphology, and ultimately, apoptosis or necrosis, leading to seedling death. herts.ac.uknih.gov In non-target organisms or in vitro cell models, pesticides can induce a range of effects, including cytotoxicity, oxidative stress, or interference with immune cell function, though these effects are highly compound- and model-dependent. nih.govresearchgate.netresearchgate.net However, specific research confirming these effects for this compound is lacking.

Modulation of Specific Biochemical Pathways

There is no direct evidence from the scientific literature detailing the specific biochemical pathways modulated by this compound. Based on its structural classification, the primary pathway affected in plants is hypothesized to be the biosynthesis of very-long-chain fatty acids. herts.ac.uk Inhibition of this pathway would have cascading effects on the formation of cell membranes, the synthesis of cuticular waxes, and other vital downstream processes that rely on VLCFAs. In non-plant systems, the potential for interaction with other metabolic pathways, such as those involving cytochrome P450 enzymes, exists but has not been investigated for this compound. nih.gov

Investigation of Stereoisomeric Effects on Biological Activity

The chemical structure of this compound contains a chiral center at the second carbon of the propanamide group. This means the compound exists as a pair of stereoisomers, specifically the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology and toxicology that stereoisomers of a chiral compound can exhibit markedly different biological activities. nih.govnih.gov This is because the three-dimensional arrangement of atoms can lead to differential binding affinities for chiral protein targets like enzymes and receptors. nih.gov

For the related herbicide propisochlor, it has been noted that the technical material is a mixture of isomers, but the R-isomer demonstrates the most potent herbicidal activity. herts.ac.uk This stereospecificity underscores the importance of the compound's spatial configuration for its interaction with its biological target. While it is highly probable that the enantiomers of this compound also display differential activity, specific studies to isolate, characterize, and compare the biological effects of the (R)- and (S)-forms have not been found in the reviewed literature.

Table 2: Biological Activity of Stereoisomers
StereoisomerTarget/AssayObserved ActivityReference
(R)-2-chloro-N-(2-ethylphenyl)propanamideData not availableData not availableN/A
(S)-2-chloro-N-(2-ethylphenyl)propanamideData not availableData not availableN/A

Research Applications of 2 Chloro N 2 Ethylphenyl Propanamide in Biological Systems

Utility as a Chemical Probe in Biochemical and Biological Studies

A chemical probe is a small molecule designed to selectively modulate a protein's function, enabling researchers to investigate the role of that protein in biochemical, cellular, or in vivo models. nih.gov Chloroacetamides, including 2-chloro-N-(2-ethylphenyl)propanamide, possess characteristics that make them effective chemical probes for studying specific enzymatic processes.

The primary mechanism that lends to their utility as probes is their ability to form covalent bonds with sulfhydryl (-SH) groups found in the cysteine residues of certain enzymes. cambridge.orgcambridge.org This interaction can be highly specific and often leads to irreversible inhibition, allowing for the precise study of enzyme function and metabolic pathways.

Environmental Fate and Degradation of 2 Chloro N 2 Ethylphenyl Propanamide in Environmental Compartments

Degradation Pathways and Metabolite Identification

The degradation of 2-chloro-N-(2-ethylphenyl)propanamide involves multiple pathways, including breakdown by microorganisms, transformation by sunlight, and chemical reactions in the environment.

Microbial biodegradation is a primary mechanism for the breakdown of chloroacetamide herbicides in the environment. While specific studies on this compound are not extensively detailed in the available literature, research on analogous chloroacetanilide compounds, such as alachlor (B1666766), provides significant insights into the likely metabolic pathways.

Soil-isolated microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize these types of herbicides. For instance, studies on alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) have shown that bacteria like Xanthomonas axonopodis and fungi such as Aspergillus niger can effectively degrade the compound. nih.gov The degradation process often occurs through cometabolism, where the microbes break down the herbicide while utilizing other carbon sources for growth. nih.gov

The biodegradation of alachlor has been shown to yield several metabolites, indicating a stepwise breakdown of the parent molecule. Key identified residues from its degradation include 1-chloroacetyl, 2,3-dihydro-7-ethylindole, 7-ethylindole, and N-(2,6-diethylphenyl)-methyleneamine. nih.gov This suggests that the degradation of this compound would likely proceed through similar initial steps, such as dehalogenation (removal of the chlorine atom) and transformation of the propanamide side chain. Research on other chlorinated aromatic compounds, like 2-chlorobenzoate, has identified metabolites such as 2,3-dihydroxybenzoate, further supporting the pathway of chlorine removal and subsequent ring cleavage by microbial action. nih.gov

Table 1: Microbial Degradation of the Analogous Compound Alachlor

Microorganism Degradation Rate (after 35 days) Identified Metabolites
Xanthomonas axonopodis 82.1% 1-chloroacetyl, 2,3-dihydro-7 ethylindole, 7-ethylindole, 7-ethyl-3-methyl-2-methoxy-2,3-dihydroindole, N-(2,6-diethylphenyl)-methyleneamine, 7-Ethyl-N-methylindole
Aspergillus niger 72.6% 1-chloroacetyl, 2,3-dihydro-7 ethylindole, 7-ethylindole, 7-ethyl-3-methyl-2-methoxy-2,3-dihydroindole, N-(2,6-diethylphenyl)-methyleneamine, 7-Ethyl-N-methylindole
Aspergillus flavus 17.1% Not specified
Penicillium chrysogenum 5.5% Not specified

Data sourced from a study on Alachlor, a structurally related chloroacetanilide herbicide. nih.gov

Photodegradation, or the breakdown of compounds by light, is another significant pathway for the environmental dissipation of chemical compounds. The photochemical behavior of chlorinated aromatic amides can involve several reactions, including cleavage of the carbon-chlorine bond and transformations of the aromatic structure.

Research on related chemical structures indicates that photo-induced reactions can lead to cyclization, cleavage, and isomerization. researchgate.netrsc.org For example, the photochemical behavior of some 2-chloro-substituted compounds results in cyclization to form flavones or in α-cleavage, depending on the specific molecular structure. researchgate.net In aqueous environments, the photodegradation of chlorinated compounds like 2-chlorophenol (B165306) can be significantly enhanced by the presence of photocatalysts such as titanium dioxide (TiO2), leading to complete removal under visible light irradiation. nih.gov The aqueous photolysis half-life for the related compound 2,4-D is approximately 13 days, highlighting the role of sunlight in the degradation of such chemicals in water bodies. juniperpublishers.com For this compound, it is plausible that exposure to sunlight, particularly the UV component, could induce the cleavage of the C-Cl bond, a common photochemical reaction for halogenated organic compounds.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. For this compound, two primary sites are susceptible to hydrolysis: the amide linkage and the carbon-chlorine bond.

The amide bond is generally stable to hydrolysis under neutral pH conditions but can be broken down under acidic or basic conditions. The hydrolysis of the carbon-chlorine bond in aliphatic chains, such as the 2-chloropropanamide group, can also occur, leading to the substitution of the chlorine atom with a hydroxyl group and the release of hydrochloric acid. elsevierpure.comresearchgate.net The rate of hydrolysis is influenced by environmental factors such as pH and temperature. For instance, the hydrolysis half-life of 2,4-D at 25°C and a pH of 7 is reported to be 39 days. juniperpublishers.com Abiotic degradation is generally considered a minor pathway for the breakdown of chloroacetanilides compared to microbial degradation.

Environmental Persistence and Mobility Studies

The persistence and mobility of this compound in the environment determine its potential to remain in the soil or leach into groundwater. Persistence is a measure of how long the compound remains in the environment before being broken down, while mobility relates to its movement through the soil profile. nih.gov

Adsorption to soil and sediment particles is a critical process that affects the mobility and bioavailability of organic compounds. The extent of adsorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Compounds with high Koc values tend to be strongly adsorbed to soil organic matter and are therefore less mobile.

Studies on various pesticides show that adsorption is strongly correlated with the organic carbon content of the soil; higher organic carbon leads to greater adsorption. nih.gov The Freundlich model is commonly used to describe the adsorption-desorption behavior of pesticides in soil. nih.govmdpi.com For example, studies on the fungicide benzovindiflupyr (B602336) found that its adsorption coefficients (KF-ads) ranged from 2.303 to 17.886 across different soil types, with the variation being significantly correlated with organic carbon content. nih.gov Similarly, research on the herbicide chlorimuron (B1205186) ethyl showed that its Freundlich Kf value was higher in organic residues like hairy vetch (6.33) and rye (3.95) compared to soils (0.81-1.03), indicating strong retention by organic matter. usda.gov

Desorption studies indicate that a significant portion of an adsorbed pesticide can be released back into the soil solution, although some fraction may become irreversibly bound. For chlorimuron ethyl, 42% to 65% of the sorbed amount was desorbed in consecutive cycles. usda.gov Given its molecular structure, this compound is expected to exhibit moderate adsorption to soils, with the degree of adsorption being highly dependent on the soil's organic matter and clay content.

Table 2: Adsorption Coefficients for Analogous Pesticides in Soil

Compound Soil Type Organic Carbon (%) Freundlich Kf Reference
Chlorimuron Ethyl Silt Loam 1.36 - 1.53 0.81 - 1.03 usda.gov
Imidacloprid Volcanic Ash Soil 10.3 3.00 mdpi.com
Thiamethoxam Volcanic Ash Soil 10.3 4.46 mdpi.com
Benzovindiflupyr Various (8 types) 0.28 - 2.87 2.303 - 17.886 nih.gov

The potential for a compound to leach through the soil profile and reach groundwater is a significant environmental concern. Leaching is inversely related to adsorption; compounds that are weakly adsorbed are more likely to be mobile and leach. mdpi.com

The mobility of pesticides is influenced by their water solubility and their adsorption characteristics (Koc). Chemicals with high water solubility and low Koc values are generally considered to have a higher leaching potential. Studies on the fungicide benzovindiflupyr, which exhibits moderate to strong adsorption, found it to have low leachability in soil column experiments. nih.gov In contrast, some neonicotinoid pesticides, which have relatively low adsorption capacities, are known to have a higher potential for leaching. mdpi.com

Therefore, the leaching potential of this compound is expected to be moderate. In soils with low organic matter and coarse texture (sandy soils), the potential for leaching would be higher. Conversely, in soils rich in organic matter and clay, the compound would be more strongly adsorbed, reducing its mobility and leaching risk.

Investigation of Potential for Environmental Accumulation

The persistence of a herbicide is often characterized by its degradation half-life, which is the time it takes for half of the applied amount to break down. Chloroacetamide herbicides are known to be degraded in the environment through both microbial and abiotic processes, with persistence varying based on the specific chemical structure and environmental conditions.

Bioaccumulation is the accumulation of substances, such as pesticides, in an organism. It occurs when the organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. The bioconcentration factor (BCF) is a key metric used to quantify the potential for a chemical to accumulate in aquatic organisms from the surrounding water. A low BCF value generally indicates a low potential for bioaccumulation.

To provide a comprehensive overview of the potential for environmental accumulation of this compound, the following data for its structural analogs are presented.

Detailed Research Findings

Research on analogous chloroacetamide herbicides indicates a low to moderate potential for bioaccumulation in aquatic organisms. For instance, alachlor has a reported bioconcentration factor (BCF) of 6 in fish, suggesting it is not expected to significantly accumulate in aquatic life. epa.gov Another study confirmed this, reporting a BCF of 5.8 in channel catfish, indicating that alachlor does not appreciably accumulate in these organisms. orst.edu For propachlor (B1678252), maximum BCF values in bluegill sunfish were found to be 13 for edible tissues and 37 for the whole fish, with rapid depuration observed once the fish were in clean water. epa.govnih.gov Metolachlor (B1676510) has a reported whole-body BCF of 69 in fish. epa.gov These values are generally below the threshold that would classify these substances as bioaccumulative.

The persistence of these herbicides in soil and water varies. Alachlor has a relatively low persistence in soil, with a half-life of about 8 days, primarily due to microbial degradation. orst.edu Propachlor also disappears rapidly from soil, with reported half-lives of up to 3 weeks. who.int However, the persistence of propachlor can be greater under conditions of low temperature or dryness. who.int Metolachlor is considered moderately persistent in soil, with a half-life that can range from 15 to 132 days depending on soil type and environmental conditions. epa.gov In water, the hydrolysis half-life of metolachlor is over 200 days, indicating greater persistence in aquatic environments compared to soil. epa.gov

The mobility of these compounds in soil, which influences their potential to leach into groundwater, is another important consideration. Alachlor has moderate mobility in sandy and silty soils. orst.edu Propachlor is considered to be moderately to very mobile in soils ranging from sand to clay. epa.gov The mobility of these herbicides is influenced by their sorption to soil organic matter.

Given the structural similarities, it can be inferred that this compound would exhibit a low to moderate potential for bioaccumulation, similar to its analogs. Its persistence in the environment is likely to be moderate and dependent on specific environmental conditions such as soil type, temperature, and microbial activity.

Data on Environmental Fate of Analogous Chloroacetamide Herbicides

CompoundBioconcentration Factor (BCF)Soil Half-life (days)Water Half-life (days)
Metolachlor< 6915 - 132> 200
Alachlor5.8 - 6~ 8Relatively short with microbial activity
Propachlor13 - 37< 21Relatively stable to hydrolysis

Advanced Analytical Methodologies for the Detection and Quantification of 2 Chloro N 2 Ethylphenyl Propanamide

Chromatographic Techniques for Trace Analysis

Chromatography, which separates components of a mixture for subsequent analysis, is the cornerstone for the trace analysis of organic compounds. rsc.org When coupled with mass spectrometry, it provides a powerful tool for both identification and quantification. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. The methodology involves separating compounds in a gaseous mobile phase, followed by their detection and identification using mass spectrometry. For 2-chloro-N-(2-ethylphenyl)propanamide, GC-MS offers high chromatographic resolution and definitive structural confirmation.

Research findings indicate that GC-MS methods, often utilizing capillary columns like the HP-5MS, provide excellent separation of complex mixtures. nih.gov Electron Ionization (EI) is a common technique that generates reproducible mass spectra, which can be compared against spectral libraries for identification. nih.gov For enhanced sensitivity or to gain different fragmentation patterns, Chemical Ionization (CI) can also be employed. nih.gov

A significant advantage of GC-MS is its ability to be coupled with tandem mass spectrometry (MS/MS or MSn). This allows for collision-induced dissociation (CID) experiments, which are invaluable for the structural elucidation of analytes and the unambiguous differentiation of isomers that may produce nearly identical mass spectra upon initial ionization. nih.gov The fragmentation patterns observed in MSn experiments can provide definitive information about the specific structure of the molecule being analyzed. nih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound
ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial 70 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range 40-450 m/z
MS Transfer Line Temp 280 °C

For compounds that are non-volatile, thermally labile, or require higher sensitivity, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. rsc.orgkuleuven.be This method combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. kuleuven.be

The analysis by LC-MS/MS typically involves a reversed-phase separation followed by detection using a mass spectrometer equipped with an electrospray ionization (ESI) source, which is well-suited for a wide range of moderately polar compounds. qub.ac.uknih.gov The use of a triple quadrupole (QQQ) mass analyzer operating in Multiple Reaction Monitoring (MRM) mode allows for exceptional selectivity and low detection limits. kuleuven.bepnrjournal.com In MRM, a specific precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process significantly reduces background noise and matrix interference, making it ideal for trace quantification in complex samples like plasma, wastewater, or soil extracts. kuleuven.beresearchgate.net

Method development for LC-MS/MS involves optimizing the mobile phase composition, gradient elution, and mass spectrometer parameters (e.g., ionization voltage, gas flows, collision energy) to achieve the best sensitivity and chromatographic peak shape. qub.ac.uknih.gov

Table 2: Representative LC-MS/MS Method Parameters for Quantification
ParameterCondition
LC Column C18, 100 mm x 2.1 mm, 2.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 8 minutes
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Hypothetical MRM Transitions Precursor Ion (Q1) > Product Ion (Q3) (e.g., [M+H]+ > characteristic fragment)

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to separate, identify, and quantify components in a mixture. researchgate.net While often coupled with mass spectrometry, HPLC with other detectors, such as Ultraviolet-Visible (UV-Vis) spectroscopy, is widely used for quality control and purity assessment, particularly when analyte concentrations are not at trace levels. nih.gov

The selection of an appropriate HPLC detector depends on the chemical properties of the analyte. nih.gov Since this compound contains an aromatic ring, it possesses a UV chromophore, making it suitable for detection by a UV-Vis detector. nih.gov The analysis is typically performed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.comnih.gov By monitoring the absorbance at a specific wavelength, the concentration of the compound can be determined.

Table 3: General HPLC-UV Method Parameters
ParameterCondition
LC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water mixture
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength ~240-260 nm (estimated based on aromatic structure)

Spectroscopic Characterization and Quantification Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of chemical compounds. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) Spectroscopy provide complementary information to confirm the identity and structure of this compound. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O carbonyl stretch (around 1650 cm⁻¹), C-Cl stretch, and various C-H and C=C stretching and bending vibrations from the aromatic and aliphatic parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise molecular structure. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.net The chemical shifts, signal integrations, and spin-spin splitting patterns in the ¹H NMR spectrum allow for the unambiguous assignment of the entire proton framework of the molecule. docbrown.infoyoutube.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic absorption of a molecule. nih.gov The presence of the phenyl ring in this compound gives rise to characteristic absorption bands in the UV region. This property is primarily used for quantitative analysis via HPLC-UV, as described previously, by relating the absorbance to the concentration of the analyte. researchgate.net

Table 4: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Splitting PatternIntegration
-NH- (Amide) ~8.0 - 9.0Singlet (broad)1H
Aromatic Protons ~7.1 - 7.5Multiplet4H
-CHCl- ~4.5 - 4.8Quartet1H
-CH₂- (Ethyl) ~2.6 - 2.8Quartet2H
-CH(Cl)CH₃ ~1.7 - 1.9Doublet3H
-CH₂CH₃ (Ethyl) ~1.2 - 1.4Triplet3H

Development of Optimized Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical step to isolate this compound from complex matrices and remove interfering components prior to instrumental analysis. chromatographyonline.comsemanticscholar.org The choice of extraction technique depends on the analyte's properties, the matrix type, and the required detection limits.

Liquid-Liquid Extraction (LLE): LLE is a conventional method that partitions analytes between two immiscible liquid phases based on their relative solubilities. chromatographyonline.com It can be effective but is often labor-intensive and requires significant volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent material packed into a cartridge to trap the analyte from a liquid sample. chromatographyonline.com Interferences are washed away, and the analyte is then eluted with a small volume of solvent, providing concentration and cleanup in a single procedure. researchgate.net

Dispersive Solid-Phase Extraction (d-SPE): Often used as a cleanup step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), d-SPE involves adding a sorbent to the sample extract, vortexing, and centrifuging to remove matrix components like fats and pigments. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. chromatographyonline.com The fiber can be exposed to the headspace above a liquid or directly immersed, after which it is transferred to the GC inlet for thermal desorption and analysis.

Table 5: Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between immiscible solventsSimple, cost-effectiveLarge solvent volume, can form emulsions, labor-intensive
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbentHigh recovery, good concentration factor, automation possibleHigher cost, potential for cartridge clogging
Dispersive SPE (d-SPE) Cleanup by mixing sorbent with extractFast, simple, effective for cleanupPrimarily a cleanup step, not for primary extraction
Solid-Phase Microextraction (SPME) Adsorption onto a coated fiberSolvent-free, simple, reusable fiberFiber fragility, matrix effects can influence equilibrium

Emerging Analytical Techniques for Enhanced Sensitivity and Specificity

The continuous demand for lower detection limits and more comprehensive sample characterization drives the development of new analytical technologies.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): GCxGC provides a significant increase in peak capacity and resolving power compared to conventional GC. kau.edu.sa By coupling two columns with different separation mechanisms, it can resolve co-eluting peaks in highly complex samples, providing a much cleaner spectrum for each component and enhancing identification capabilities. kau.edu.sa

High-Resolution Mass Spectrometry (HRMS): Instruments such as Quadrupole Time-of-Flight (QTOF) mass spectrometers provide high mass accuracy and resolution. researchgate.net This allows for the determination of the elemental composition of an unknown compound from its exact mass, greatly increasing the confidence of identification. HRMS is particularly powerful for non-targeted screening to identify unknown metabolites or degradation products.

Advanced Sample Preparation: Miniaturized and automated techniques continue to evolve. Electromembrane extraction (EME) uses an electrical field to drive charged analytes from a sample, through a supported liquid membrane, and into an acceptor solution, offering high selectivity and enrichment. nih.gov The use of magnetic nanoparticles as extraction sorbents simplifies the separation of the sorbent from the sample matrix, allowing for rapid and easily automated procedures. semanticscholar.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro N 2 Ethylphenyl Propanamide and Its Analogs

Impact of Substituent Modifications on Biological Activity

Structure-Activity Relationship (SAR) studies investigate how alterations to different parts of a molecule influence its biological activity. For the chloroacetamide class of compounds, including 2-chloro-N-(2-ethylphenyl)propanamide, the primary points of modification have been the acyl group, the N-aryl substituent, and the stereochemistry of the molecule.

The chloroacetamide moiety is a critical pharmacophore for the biological activity of this class of compounds. The presence of the chlorine atom, an electron-withdrawing group, on the α-carbon of the propanamide group renders this carbon electrophilic. This electrophilicity is central to the molecule's mechanism of action.

Alkylation Reactions: The primary biological activity of chloroacetamides is often attributed to their ability to act as alkylating agents. researchgate.net The electrophilic carbon atom is susceptible to nucleophilic attack from biological macromolecules, particularly from the sulfhydryl groups of cysteine residues in proteins and enzymes. researchgate.netnih.gov This reaction forms a covalent bond between the compound and the biological target, leading to its inactivation. nih.gov This alkylation of essential bionucleophiles is a key step in eliciting the compound's biological effects. researchgate.net

Reactivity: The chloroacetamide group is considered a reactive functional group. Studies on chloroacetamide-linked nucleotides have shown that they react efficiently and nearly quantitatively with the thiol group of cysteine, demonstrating the high reactivity of the chloro group towards nucleophilic displacement. acs.org This inherent reactivity underscores its importance in forming stable, covalent interactions within biological systems.

The N-aryl portion of the molecule, in this case, the 2-ethylphenyl group, plays a significant role in modulating the compound's activity, selectivity, and physicochemical properties. The nature, position, and size of substituents on the aromatic ring can have profound effects.

Steric Factors: The position and size of alkyl groups on the phenyl ring can introduce steric hindrance that influences the molecule's conformation and its ability to fit into a specific binding site on a target protein. A substituent at the ortho-position (position 2), such as the ethyl group in this compound, can restrict the rotation around the N-aryl bond. This conformational constraint may orient the molecule optimally for interaction with its biological target. Studies on related compounds have indicated that steric factors around the nitrogen atom play an essential role in the activity of this type of compound. researchgate.net

Lipophilicity: The alkyl substituents on the aromatic ring significantly impact the molecule's lipophilicity (its tendency to dissolve in fats, oils, and lipids). mdpi.com Lipophilicity is a crucial factor governing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, including its ability to cross biological membranes to reach its target site. The total number of carbon atoms and the type of hydrocarbon substituents are among the most important factors affecting the lipophilicity of chloroacetamides. mdpi.com

Table 1: Impact of Aromatic Ring Substitution on Biological Activity

Substituent PropertyInfluence on this compound AnalogsReferences
Position (Ortho, Meta, Para) Affects steric hindrance and molecular conformation, potentially optimizing fit in a target's active site. researchgate.net
Alkyl Chain Length Modifies lipophilicity and can influence membrane permeability and binding pocket interactions. mdpi.com
Electronic Nature (Donating/Withdrawing) Alters the electronic properties of the molecule, which can impact the reactivity of the chloroacetamide group. researchgate.netlibretexts.org

The α-carbon of the propanamide moiety in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R- and S-enantiomers). Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereospecificity.

This enantioselectivity is well-documented for chloroacetamide herbicides like metolachlor (B1676510). The herbicidal activity of metolachlor resides almost exclusively in the S-enantiomer, which is a potent inhibitor of very-long-chain fatty acid (VLCFA) synthesis. researchgate.net The R-enantiomer is significantly less active. This difference in activity is attributed to the specific three-dimensional fit of the S-enantiomer into the active site of the target enzyme, a VLCFA elongase. researchgate.net It is highly probable that a similar enantioselective effect exists for this compound, where one enantiomer would be responsible for the majority of its biological activity due to a more favorable stereospecific interaction with its biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.arnih.gov These models use statistical methods to derive mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to an observed activity. ufv.br

For a series of compounds like the analogs of this compound, a QSAR model could be developed to predict biological activity. Key molecular descriptors would likely include:

Hydrophobic Descriptors: Such as logP (the logarithm of the partition coefficient between octanol (B41247) and water), which quantifies lipophilicity.

Electronic Descriptors: Such as Hammett constants or calculated atomic charges, which describe the electron-donating or -withdrawing nature of substituents.

Steric Descriptors: Such as molar refractivity (MR) or Taft steric parameters, which quantify the size and shape of the molecule or its substituents.

Topological Descriptors: Which describe the connectivity and branching of the molecular structure.

A typical QSAR equation might take the form:

Biological Activity = c1(logP) + c2(σ) + c3(Es) + ... + constant

Where c1, c2, and c3 are coefficients determined by regression analysis, logP represents hydrophobicity, σ is an electronic parameter, and Es is a steric parameter. Such models are valuable tools for predicting the activity of unsynthesized analogs and for gaining insight into the molecular properties that are most important for biological function. conicet.gov.arnih.gov

Crystal Structure Analysis and Intermolecular Interactions

While the specific crystal structure of this compound is not publicly available, detailed analysis of a very close analog, 2-chloro-N-(p-tolyl)propanamide, provides significant insight into the likely solid-state conformation and intermolecular interactions. nih.govnih.govresearchgate.net

In the crystal structure of 2-chloro-N-(p-tolyl)propanamide, the molecule exhibits specific bonding patterns and interactions that dictate its packing in the crystal lattice. nih.govresearchgate.net

Hydrogen Bonding: The primary interaction is a classic N—H⋯O hydrogen bond formed between the amide proton (N—H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction links the molecules into chains. nih.govnih.gov

Other Weak Interactions: In addition to the strong hydrogen bonds, the crystal packing is stabilized by a network of weaker interactions. These include C—H⋯O interactions and, notably, a weak C—Cl⋯O halogen bond. nih.govnih.gov C—H⋯π interactions between the alkyl protons and the aromatic ring of neighboring molecules also contribute to the stability of the crystal structure. nih.gov

Molecular Conformation: The aryl ring is twisted relative to the plane of the amide backbone. nih.gov A disorder is also observed between the positions of the chlorine atom and the terminal methyl group of the propanamide moiety, indicating some conformational flexibility in the solid state. nih.govresearchgate.net

These structural features—strong directional hydrogen bonding complemented by weaker halogen and van der Waals interactions—are characteristic of this class of compounds and would be expected to be present in the crystal structure of this compound, influencing its physical properties such as melting point and solubility.

Table 2: Crystallographic Data for the Analog 2-chloro-N-(p-tolyl)propanamide

ParameterValueReference
Molecular Formula C₁₀H₁₂ClNO nih.gov
Crystal System Orthorhombic researchgate.net
Space Group Pbca researchgate.net
N—C (amide) bond length ~1.344 Å nih.gov
C=O (amide) bond length ~1.224 Å nih.gov
Primary Intermolecular Interaction N—H⋯O hydrogen bonds nih.govnih.gov
Secondary Interactions C—H⋯O, C—Cl⋯O halogen bonds, C—H⋯π nih.govnih.gov

Computational Chemistry and in Silico Approaches in the Study of 2 Chloro N 2 Ethylphenyl Propanamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. d-nb.infonih.gov This method is crucial for understanding the mechanism of action of bioactive compounds like 2-chloro-N-(2-ethylphenyl)propanamide, which functions as a chloroacetamide herbicide. The primary targets for this class of herbicides are very-long-chain fatty acid elongases (VLCFAEs), enzymes critical for plant development.

Molecular docking simulations can elucidate how this compound fits into the active site of a target elongase enzyme. The process involves generating a three-dimensional model of the compound and docking it into a crystal structure or homology model of the target protein. mdpi.com Scoring functions are then used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), and to rank different binding poses. nih.govnih.gov The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the active site. mdpi.com For instance, the amide group of the compound could act as a hydrogen bond donor or acceptor, while the ethylphenyl group likely engages in hydrophobic interactions within a corresponding pocket of the enzyme.

These simulations can predict not only how the parent compound binds but also how its various metabolites or analogs might interact with the target, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Illustrative Molecular Docking Results for this compound with a Target Protein This table presents hypothetical data for illustrative purposes.

ParameterValueInteracting ResiduesInteraction Type
Binding Affinity (kcal/mol)-7.8TYR 121, SER 203Hydrogen Bond
Ligand Efficiency0.35LEU 125, VAL 189Hydrophobic
Dissociation Constant (Kd)1.5 µMPHE 204, ILE 210van der Waals

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Electronic Effects

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying chemical processes in large molecular systems like an enzyme-ligand complex. nih.gov These methods combine the high accuracy of quantum mechanics (QM) for a small, critical part of the system (e.g., the ligand and the enzyme's active site) with the computational speed of molecular mechanics (MM) for the rest of the system (the bulk of the protein and solvent). nih.govresearchgate.net This partitioning allows for the detailed investigation of electronic effects, such as bond breaking/formation, charge transfer, and polarization, which are crucial for understanding enzymatic reactions and ligand binding at a deeper level. uiuc.edunih.gov

When studying this compound, a QM/MM simulation would typically define the ligand and the key amino acid residues of the target enzyme's active site as the QM region. The remainder of the protein and the surrounding water molecules would be treated using an MM force field. nih.gov This setup, known as an electrostatic embedding scheme, allows the QM region to be electronically polarized by the electrostatic field of the MM environment. researchgate.net

Such simulations can be used to:

Investigate Reaction Mechanisms: Determine the precise mechanism by which this compound inhibits its target enzyme, including the calculation of activation energies for potential covalent bond formation.

Analyze Charge Distribution: Study how the electron distribution on both the ligand and the active site residues changes upon binding, which can reveal the nature of the intermolecular forces. nih.gov

Refine Spectroscopic Predictions: Accurately predict spectroscopic properties of the ligand within the protein environment, which can be compared with experimental data.

A significant challenge in QM/MM calculations is the "electron spill-out" (ESO) phenomenon, where the electron density of the QM region can unphysically leak into the MM region if the MM atoms are not properly described. sdu.dk This is often addressed by using pseudopotentials or effective core potentials on the MM atoms near the QM/MM boundary to ensure a more accurate description of electronic repulsion. sdu.dk

Table 2: Example of a QM/MM System Partition for this compound and a Target Enzyme This table presents a typical, illustrative setup.

System ComponentTreatment MethodDescription
QM Region Quantum Mechanics (e.g., DFT)This compound and active site residues (e.g., CYS, HIS, ASP)
MM Region Molecular Mechanics (e.g., AMBER, CHARMM)Remainder of the protein structure
Solvent Molecular Mechanics (e.g., TIP3P water model)Surrounding water molecules within a defined sphere or box
Boundary Link Atom or Frozen Orbital SchemeSaturates the covalent bonds cut at the QM/MM interface

Molecular Dynamics Simulations to Explore Conformational Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and movement of the system over time. scispace.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve. scispace.com This approach is essential for understanding the conformational dynamics of flexible molecules like this compound. chemrxiv.org

For this compound, MD simulations can be applied in several ways:

Conformational Analysis: In an aqueous solution, MD can explore the full range of accessible conformations of the molecule, identifying the most stable (lowest energy) shapes. chemrxiv.orgresearchgate.net This is crucial because the molecule's conformation can significantly affect its ability to enter and bind to the active site of its target.

Protein-Ligand Complex Stability: After docking, an MD simulation of the protein-ligand complex can assess the stability of the predicted binding pose. nih.gov By monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound or if it dissociates or shifts to a different binding mode. d-nb.info

Solvent Effects: MD explicitly includes solvent molecules, allowing for a detailed analysis of how water molecules mediate or compete with the interactions between the ligand and the protein. nih.gov

The results of MD simulations are often analyzed to provide quantitative measures of structural properties, such as RMSD, root-mean-square fluctuation (RMSF) of individual residues, radius of gyration (Rg) to measure compactness, and the number of intermolecular hydrogen bonds over time. d-nb.info

Table 3: Typical Parameters for an MD Simulation of a Protein-Ligand Complex This table presents a common, illustrative set of parameters.

ParameterDescriptionTypical Value/Method
Force FieldDefines the potential energy function for the systemAMBER, CHARMM, GROMOS
Water ModelDescribes the behavior of water moleculesTIP3P, SPC/E
Simulation BoxDefines the boundary conditionsTriclinic or Cubic, with Periodic Boundary Conditions
EquilibrationBrings the system to the desired temperature and pressureNVT (constant volume) followed by NPT (constant pressure) ensemble
Production RunLength of the simulation for data collection100 - 1000 nanoseconds (ns)
Time StepThe interval between successive force calculations2 femtoseconds (fs)

In Silico Prediction of Reactivity and Degradation Pathways

Understanding the metabolic fate and environmental degradation of a compound is essential. In silico pathway prediction systems provide a rapid and cost-effective way to hypothesize about the potential degradation products of a chemical. nih.gov These systems use a knowledge-based approach, applying a set of biotransformation rules derived from extensive databases of experimentally observed metabolic reactions. ethz.ch

Prominent tools like the EAWAG-Biocatalysis/Biodegradation Database Pathway Prediction System (EAWAG-BBD-PPS) can predict plausible microbial degradation pathways for xenobiotic compounds. ethz.chsemanticscholar.org When the structure of this compound, typically represented as a SMILES string, is input into the system, it applies its rule set to predict a series of enzymatic transformations. ethz.ch These rules cover common reactions such as hydroxylation, dehalogenation, amide hydrolysis, and ring cleavage. researchgate.net

The output is a branched pathway showing the parent compound, a series of intermediate metabolites, and potential end products. researchgate.net This information is invaluable for:

Identifying potential metabolites that may need to be synthesized as analytical standards for experimental studies.

Highlighting transformations that could lead to products with different biological activities or toxicities.

Guiding the design of bioremediation strategies by identifying likely microbial degradation routes. nih.gov

Table 4: Illustrative Predicted Degradation Reactions for this compound This table presents hypothetical transformations based on common metabolic rules.

Reaction TypeSubstratePredicted Product
Amide HydrolysisThis compound2-chloropropanoic acid and 2-ethylaniline (B167055)
Dehalogenation (Hydrolytic)This compound2-hydroxy-N-(2-ethylphenyl)propanamide
Aromatic HydroxylationThis compound2-chloro-N-(2-ethyl-4-hydroxyphenyl)propanamide
N-DealkylationThis compoundNot a primary predicted pathway for this structure

Computational Approaches for Environmental Fate and Ecotoxicological Behavior

Computational models are widely used to predict the environmental fate of chemicals, focusing on the mechanisms that govern their distribution, persistence, and transformation in the environment. nih.gov These approaches often rely on Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structural features with its physicochemical properties and biological activities, respectively. nih.gov

For this compound, these models can predict key parameters that dictate its environmental behavior:

Sorption and Partitioning: The octanol-water partition coefficient (log Kow) is a critical parameter predicted from the molecular structure. It indicates the compound's tendency to partition between organic matter (like soil) and water, which governs its mobility and bioavailability.

Persistence: Models can predict susceptibility to abiotic degradation mechanisms like hydrolysis and photolysis. For example, the presence of the amide bond and the chlorine atom in this compound suggests that hydrolysis could be a relevant degradation pathway under certain pH conditions.

Bioaccumulation: The bioaccumulation factor (BAF) can be estimated from log Kow to understand the compound's potential to accumulate in aquatic organisms.

These computational tools use molecular descriptors—numerical values derived from the chemical structure—to build predictive models. nih.gov By understanding these mechanistic links between structure and environmental properties, researchers can anticipate how the compound will behave when released into various environmental compartments like soil, water, and air, without conducting extensive and costly experimental studies. nih.govresearchgate.net

Table 5: Illustrative Predicted Physicochemical Properties for Environmental Fate Assessment This table presents typical QSPR predictions for illustrative purposes.

PropertyPredicted ValueSignificance for Environmental Fate Mechanism
Log Kow (Octanol-Water Partition Coefficient)3.1Indicates moderate potential for sorption to soil organic matter and bioaccumulation.
Water Solubility50 mg/LAffects concentration in aquatic systems and potential for leaching.
Henry's Law Constant1.5 x 10-7 atm·m³/molLow value suggests volatilization from water is not a major dissipation mechanism.
Soil Adsorption Coefficient (Koc)250 L/kgSuggests moderate mobility in soil.

Future Directions and Advanced Research Frontiers for 2 Chloro N 2 Ethylphenyl Propanamide

Application of 'Omics' Technologies (e.g., metabolomics, proteomics) to Elucidate Complex Biological Responses

The advent of 'omics' technologies has revolutionized toxicology and environmental science, offering a holistic view of the interactions between chemicals and biological systems. researchgate.net For a compound like 2-chloro-N-(2-ethylphenyl)propanamide, these technologies hold the key to understanding its mode of action and its impact on non-target organisms.

Metabolomics would offer a snapshot of the metabolic fingerprint within an organism following exposure. nih.gov By quantifying shifts in endogenous small molecules, researchers can identify perturbed biochemical pathways. nih.gov For instance, studies on other herbicides have successfully used metabolomics to pinpoint changes in amino acid metabolism, lipid profiles, and secondary metabolite production in plants, providing crucial clues about the compound's phytotoxicity. frontiersin.org Such an approach for this compound could reveal its specific molecular targets and off-target effects.

Proteomics , the large-scale study of proteins, can identify changes in protein expression that are direct or indirect responses to chemical exposure. rsc.org This can shed light on mechanisms of toxicity and detoxification. numberanalytics.com For example, an upregulation of stress-response proteins, such as heat shock proteins or antioxidant enzymes, in an organism exposed to this compound would indicate the induction of cellular defense mechanisms. nih.gov Conversely, alterations in the abundance of metabolic enzymes could pinpoint the disruption of key physiological processes. nih.gov The integration of proteomics and metabolomics can provide a powerful, multi-layered understanding of the biological response to this compound. nih.gov

'Omics' TechnologyPotential Application for this compoundExpected Insights
Metabolomics Analysis of metabolic changes in soil microorganisms, plants, and aquatic organisms upon exposure.Identification of specific biochemical pathways affected, discovery of biomarkers for exposure, and understanding of degradation pathways.
Proteomics Profiling of protein expression changes in exposed organisms.Elucidation of toxicity mechanisms, identification of stress response pathways, and discovery of proteins involved in detoxification.
Transcriptomics Measurement of gene expression changes to understand the initial cellular response.Identification of genes and genetic pathways that are sensitive to the compound, providing early indicators of stress.

Integration of Green Chemistry Principles in the Design and Synthesis of Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov The synthesis of this compound and its potential derivatives presents a significant opportunity for the application of these principles.

Future research could focus on developing synthetic routes that are more atom-economical, utilize safer solvents, and are more energy-efficient. epa.gov For example, exploring catalytic methods over stoichiometric reagents can significantly minimize waste. yale.edu The use of renewable feedstocks as starting materials is another key aspect of green chemistry that could be investigated. yale.edu

Furthermore, the principles of designing safer chemicals could be applied to create derivatives of this compound with improved environmental profiles. This involves understanding the relationship between the chemical structure and its toxicity and persistence. By modifying the molecular structure, it may be possible to design analogues that are more readily biodegradable, reducing their environmental impact. yale.edu

Green Chemistry PrincipleApplication in the Context of this compoundPotential Outcome
Waste Prevention Designing synthetic pathways that minimize by-products.Reduced environmental pollution from the manufacturing process.
Atom Economy Maximizing the incorporation of all materials used in the synthesis into the final product.Increased efficiency and reduced waste.
Designing Safer Chemicals Modifying the chemical structure to reduce toxicity and improve biodegradability.Development of derivatives with a better environmental and safety profile.
Use of Renewable Feedstocks Investigating the use of plant-based or other renewable starting materials.Reduced reliance on fossil fuels and a more sustainable production process.

Exploration of Novel Biotechnological Applications (e.g., enzyme-mediated transformations)

Biotechnology offers innovative solutions for both the synthesis and degradation of chemical compounds. In the context of this compound, enzyme-mediated transformations are a particularly promising area of research.

The potential for bioremediation of environments contaminated with chloroacetanilide herbicides is an active area of study. Research has identified microorganisms capable of degrading these compounds through enzymatic processes like N-dealkylation. nih.gov Future studies could focus on isolating or engineering microbes and their enzymes that are specifically effective at breaking down this compound. This could lead to the development of practical bioremediation strategies for soil and water.

On the synthesis front, enzymes could be employed as biocatalysts to produce this compound or its derivatives under milder and more specific conditions than traditional chemical synthesis. This aligns with the principles of green chemistry by reducing energy consumption and the formation of unwanted by-products.

Biotechnological ApplicationDescriptionRelevance to this compound
Bioremediation Utilizing microorganisms or their enzymes to break down environmental pollutants.Development of strategies to clean up potential contamination in soil and water.
Enzymatic Degradation Identifying and characterizing specific enzymes that can transform the compound into less harmful substances.Understanding the environmental fate and persistence of the compound.
Biocatalysis Using enzymes to catalyze the synthesis of the compound or its derivatives.Greener and more efficient manufacturing processes.
Herbicide Resistance Engineering Genetically modifying crops to be resistant to the herbicide. thepharmajournal.comPotential for use in integrated weed management systems. frontiersin.org

Interdisciplinary Research Combining Chemistry, Biology, and Environmental Science Perspectives

Addressing the complex questions surrounding the lifecycle and impact of a chemical like this compound requires a deeply integrated, interdisciplinary approach. The future of research in this area lies in the synergy between chemistry, biology, and environmental science.

Chemists can focus on developing greener synthetic methods and creating novel analytical techniques for detecting the compound and its degradation products in various environmental matrices. awsjournal.org Biologists, using the 'omics' tools previously discussed, can unravel the molecular mechanisms of its biological activity and its effects on ecosystems. nih.gov Environmental scientists can then use this information to model the compound's fate and transport in the environment, assess its ecological risks, and develop strategies for sustainable use. mdpi.comuark.edu

Such collaborative efforts are essential for a comprehensive understanding of this compound, from its creation to its ultimate environmental fate and biological effects. This holistic perspective is crucial for ensuring that its potential applications can be managed in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(2-ethylphenyl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A general procedure involves reacting 2-ethylaniline with 2-chloropropionyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., DIPEA or triethylamine) at 0–5°C to suppress side reactions. Post-reaction, extraction and column chromatography (using hexane/ethyl acetate gradients) yield the purified product. Optimization includes controlling stoichiometry (1.1–1.2 equivalents of acyl chloride), reaction time (2–4 hours), and temperature (0°C to room temperature) to improve yields above 80% .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the amide bond formation (δ ~7–8 ppm for aromatic protons, δ ~170 ppm for carbonyl carbon) and chloro substituent (δ ~40–50 ppm for CH₂Cl).
  • HR-ESI-MS : For precise molecular weight verification (e.g., m/z [M+H]+ calcd. for C₁₁H₁₃ClNO: 210.07).
  • HPLC : To assess purity (>95%) using reverse-phase C18 columns with UV detection at 220–254 nm .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound is hazardous due to its chloro and amide groups. Required precautions:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste Disposal : Collect in halogenated waste containers and incinerate at high temperatures (>850°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the bioactivity of this compound analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents on the phenyl ring and chloro position. For example:

  • Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance electrophilicity, potentially increasing enzyme inhibition.
  • Steric effects : Bulky groups (e.g., -CF₃) at the ortho position may reduce binding affinity.
  • Experimental Design : Synthesize analogs via parallel synthesis, then evaluate bioactivity using enzyme assays (e.g., protease inhibition) and computational docking .

Q. What strategies ensure enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer : To resolve enantiomers:

  • Chiral Auxiliaries : Use (S)- or (R)-configured amines during synthesis.
  • Chromatography : Chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data .

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Contradictions arise from polymorphic forms or impurities. To address:

  • Recrystallization : Purify using solvent pairs (e.g., ethanol/water) and characterize via X-ray crystallography.
  • DSC/TGA : Analyze thermal behavior to detect polymorphs.
  • Solubility Studies : Conduct in triplicate using shake-flask methods with HPLC quantification .

Q. What advanced analytical methods validate degradation pathways of this compound under hydrolytic conditions?

  • Methodological Answer :

  • LC-MS/MS : Identify degradation products (e.g., 2-ethylaniline and chloroacetic acid) via fragmentation patterns.
  • Kinetic Studies : Monitor hydrolysis rates at varying pH (2–12) and temperatures (25–60°C) to model Arrhenius plots.
  • DFT Calculations : Predict reactive sites using Gaussian software with B3LYP/6-31G* basis sets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.